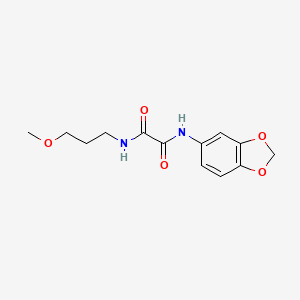

Methyl 2-amino-2-ethylbutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

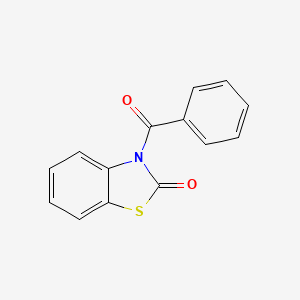

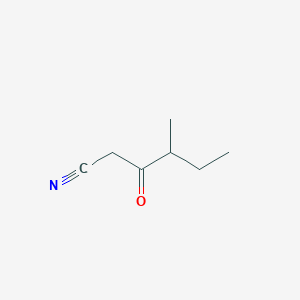

Methyl 2-amino-2-ethylbutanoate is a chemical compound that is structurally related to various esters and amino acid derivatives. While the provided papers do not directly discuss Methyl 2-amino-2-ethylbutanoate, they do provide insights into similar compounds, which can help infer some aspects of its chemistry. For instance, ethyl 2-methylbutanoate is an ester that contributes to fruit aroma in wines and apples, suggesting that Methyl 2-amino-2-ethylbutanoate may also have applications in flavor and fragrance industries .

Synthesis Analysis

The synthesis of related compounds involves various catalytic and chemical reactions. For example, ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate can be selectively reduced to form different products, including diamines and heterocycles, depending on the catalyst used . Similarly, ethyl 3-aminobut-2-enoates undergo regio- and stereoselective addition reactions to form chromanes . These methods could potentially be adapted for the synthesis of Methyl 2-amino-2-ethylbutanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray diffraction analysis. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was studied using IR, Raman, NMR, and X-ray diffraction, providing detailed information on its geometric parameters and vibrational frequencies . These techniques could be employed to analyze the molecular structure of Methyl 2-amino-2-ethylbutanoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of Schiff bases and the ability to participate in addition reactions. The Schiff base reaction modes of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate demonstrate the compound's versatility in forming different structures . The addition of ethyl 3-aminobut-2-enoates to nitrochromenes results in the formation of chromanes with specific stereochemistry . These reactions provide a basis for understanding the potential reactivity of Methyl 2-amino-2-ethylbutanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related esters, such as their enantiomeric distribution, olfactory thresholds, and sensory impact, have been studied in the context of wine aroma. Ethyl 2-methylbutanoate and its enantiomers have been quantified in wines, and their sensory properties have been evaluated, indicating their significance in the overall aroma profile . These studies suggest that Methyl 2-amino-2-ethylbutanoate may also possess distinct sensory properties that could be relevant in food and beverage applications.

科学研究应用

Biosynthesis in Fruits

Methyl 2-amino-2-ethylbutanoate and its related esters, particularly ethyl 2-methylbutanoate, are integral to the aroma of fruits, as demonstrated in studies with Red Delicious and Granny Smith apples. These compounds are products of biosynthetic pathways involving deuterium-labeled substrates, and their presence significantly influences the fruit's aroma profile. The study by Rowan et al. (1996) explored the biosynthetic origins and variations between apple cultivars in producing these aroma compounds (Rowan et al., 1996).

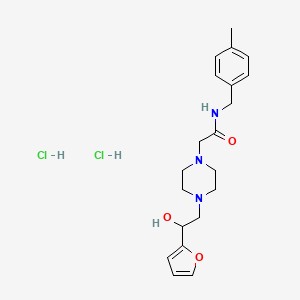

Chemical Synthesis and Structural Analysis

Ethyl 2-amino-2-ethylbutanoate and its derivatives play a crucial role in the field of chemical synthesis. Grigoryan et al. (2011) synthesized and studied the psychotropic activity of certain compounds derived from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate. This research underscores the compound's significance in synthesizing complex molecules with potential pharmacological applications (Grigoryan et al., 2011). Additionally, Seebach and Estermann (1987) demonstrated the utility of dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates in organic synthesis, providing methods to prepare enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the compound's versatility in synthetic chemistry (Seebach & Estermann, 1987).

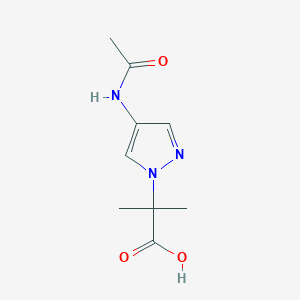

Aroma Compound Analysis in Fermented Foods

The study by Matheis, Granvogl, and Schieberle (2016) focused on the Ehrlich pathway, a century-old known enzymatic degradation pathway of amino acids leading to the formation of alcohols, aldehydes, and acids, which are key aroma compounds in fermented foods. Their research offers valuable insights into the enantiomeric ratios and quantitation of these compounds, contributing to the understanding of aroma compound formation in foods (Matheis, Granvogl, & Schieberle, 2016).

安全和危害

属性

IUPAC Name |

methyl 2-amino-2-ethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(8,5-2)6(9)10-3/h4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPQYOJRYBVGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-ethylbutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)